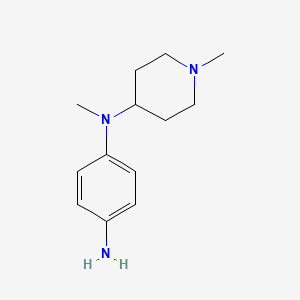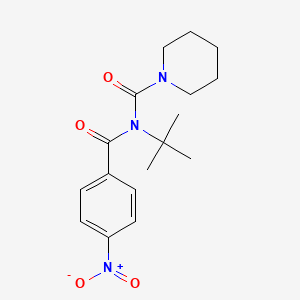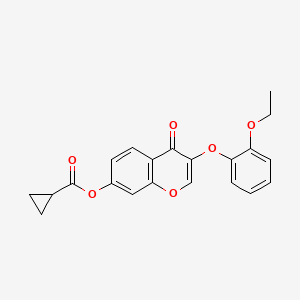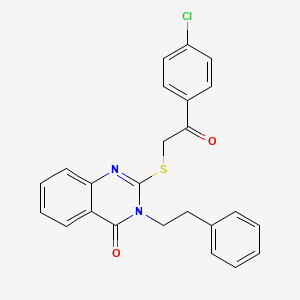
2-((2-(4-chlorophenyl)-2-oxoethyl)thio)-3-phenethylquinazolin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((2-(4-chlorophenyl)-2-oxoethyl)thio)-3-phenethylquinazolin-4(3H)-one is a useful research compound. Its molecular formula is C24H19ClN2O2S and its molecular weight is 434.94. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anti-inflammatory and Analgesic Activities
Research has investigated novel 4(3H)-quinazolinone derivatives for their potential anti-inflammatory and analgesic activities. These compounds, including variants with substitutions at the chlorophenyl and phenethyl groups, have been synthesized and screened, demonstrating promising results in this therapeutic area (Farag et al., 2012).
Antimicrobial Agents
Several studies have synthesized new derivatives of quinazolinone, aiming to explore their antimicrobial potential. These compounds have shown a broad spectrum of activity against various bacterial and fungal strains, highlighting their promise as antimicrobial agents (Desai et al., 2007), (Rajasekaran et al., 2013).
Anticonvulsant and Antimicrobial Activities
The synthesis of new thioxoquinazolinone derivatives has been conducted, with a focus on evaluating their anticonvulsant and antimicrobial activities. These compounds have displayed significant efficacy, opening new avenues for the development of anticonvulsant and antimicrobial therapies (Rajasekaran et al., 2013).
Structural and Vibrational Studies
There have been efforts to understand the structural and vibrational properties of quinazolinone derivatives through experimental and computational studies. These investigations provide insights into the molecular characteristics that could influence their biological activities (El-Azab et al., 2016).
Antitumor Agents
A series of quinazolinone derivatives have been designed, synthesized, and evaluated for their in vitro antitumor activity. This research suggests that certain compounds in this class have selective activities against renal, breast cancer, leukemia, and non-small cell lung cancer cell lines, highlighting their potential as antitumor agents (Alanazi et al., 2013).
Antihistamine Agents
Novel quinazolinone derivatives have been synthesized for evaluation as antihistamine agents. Some of these compounds have shown significant protection against histamine-induced bronchospasm in animal models, indicating their potential for development as antihistamines with minimal sedation effects (Alagarsamy et al., 2014).
Mechanism of Action
Target of Action
The primary target of this compound is the LasB system of Pseudomonas aeruginosa, a Gram-negative bacterium . The LasB system is a key component of the quorum sensing pathways in these bacteria, which are used for cell-cell communication and coordination of various behaviors .
Mode of Action
The compound interacts with its target by binding to the active site of the LasB system . This interaction inhibits the quorum sensing pathways, thereby disrupting the bacteria’s ability to coordinate behaviors such as biofilm formation and virulence production .
Biochemical Pathways
The compound affects the quorum sensing pathways in Pseudomonas aeruginosa. These pathways are used by the bacteria to respond to external factors such as nutrient availability and defense mechanisms, and to coordinate behaviors such as biofilm formation, virulence production, and other pathogenesis . By inhibiting these pathways, the compound disrupts these behaviors and reduces the bacteria’s pathogenicity .
Pharmacokinetics
The compound was evaluated for its growth inhibitory activities at high concentrations up to 1000 μg ml −1 towardPseudomonas aeruginosa , suggesting that it may have good bioavailability
Result of Action
The compound shows promising quorum-sensing inhibitory activity, with IC 50 values of 115.2 μg mL −1, 182.2 μg mL −1, and 45.5 μg mL −1, respectively . It also shows moderate anti-biofilm formation activity against Pseudomonas aeruginosa . These results suggest that the compound could be a potent inhibitor of bacterial growth and biofilm formation.
Action Environment
The action of the compound can be influenced by various environmental factors. For example, the concentration of the compound can affect its inhibitory activity . Other factors, such as the presence of other compounds or changes in environmental conditions, could also potentially influence its action, efficacy, and stability.
Properties
IUPAC Name |
2-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-3-(2-phenylethyl)quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19ClN2O2S/c25-19-12-10-18(11-13-19)22(28)16-30-24-26-21-9-5-4-8-20(21)23(29)27(24)15-14-17-6-2-1-3-7-17/h1-13H,14-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUABRPQCADYPMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCN2C(=O)C3=CC=CC=C3N=C2SCC(=O)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
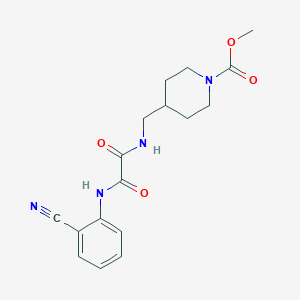
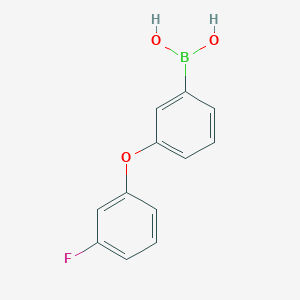
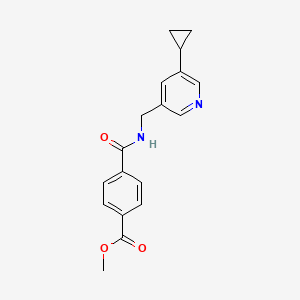
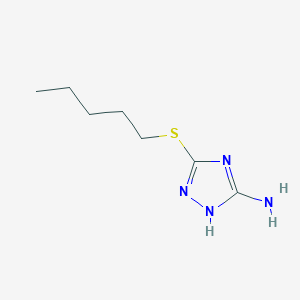
![3-{3-[4-(benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}-6-methyl-1-propyl-1,4-dihydroquinolin-4-one](/img/structure/B2847401.png)
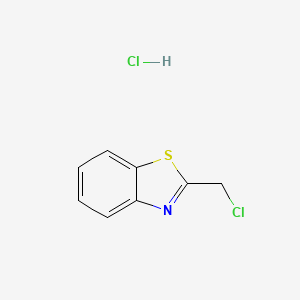
![N-[3-(6-chloro-4-phenylquinolin-2-yl)phenyl]methanesulfonamide](/img/structure/B2847403.png)
![3-(4-ethylphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2847404.png)
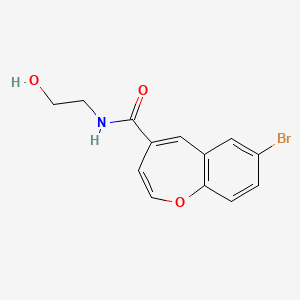
![1-(4-Bromophenyl)-3-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2847407.png)
![1-[3-(2-Fluoro-4-methylphenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2847409.png)
